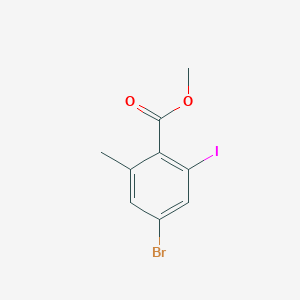
Methyl 4-bromo-2-iodo-6-methylbenzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 4-bromo-2-iodo-6-methylbenzoate: is an organic compound with the molecular formula C₉H₈BrIO₂ and a molecular weight of 354.97 g/mol It is a derivative of benzoic acid, specifically a methyl ester, and contains both bromine and iodine substituents on the benzene ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of methyl 4-bromo-2-iodo-6-methylbenzoate typically involves the bromination and iodination of methyl 6-methylbenzoate. The process can be summarized as follows:
Bromination: Methyl 6-methylbenzoate is treated with bromine in the presence of a catalyst such as iron(III) bromide to introduce the bromine atom at the 4-position.
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up and optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
化学反応の分析
Types of Reactions: Methyl 4-bromo-2-iodo-6-methylbenzoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Reduction Reactions: The compound can be reduced to form the corresponding methyl 4-bromo-2-iodo-6-methylbenzyl alcohol.
Oxidation Reactions: Oxidation of the methyl ester group can lead to the formation of the corresponding carboxylic acid.
Common Reagents and Conditions:
Substitution: Sodium azide or potassium cyanide in the presence of a suitable solvent.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous ether.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products:
Substitution: Derivatives with different functional groups replacing the halogens.
Reduction: Methyl 4-bromo-2-iodo-6-methylbenzyl alcohol.
Oxidation: Methyl 4-bromo-2-iodo-6-methylbenzoic acid.
科学的研究の応用
Methyl 4-bromo-2-iodo-6-methylbenzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a probe to investigate biological pathways involving halogenated aromatic compounds.
Industry: Used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of methyl 4-bromo-2-iodo-6-methylbenzoate involves its interaction with specific molecular targets, such as enzymes or receptors, depending on the context of its use. The presence of bromine and iodine atoms can influence the compound’s reactivity and binding affinity, making it a valuable tool in studying halogenated compounds’ effects on biological systems .
類似化合物との比較
- Methyl 4-bromo-2-chloro-6-methylbenzoate
- Methyl 4-iodo-2-chloro-6-methylbenzoate
- Methyl 4-bromo-2-fluoro-6-methylbenzoate
Comparison: Methyl 4-bromo-2-iodo-6-methylbenzoate is unique due to the presence of both bromine and iodine atoms, which can significantly affect its chemical reactivity and biological activity compared to compounds with only one type of halogen substituent. The combination of these halogens can enhance the compound’s ability to participate in specific reactions and interact with biological targets .
生物活性
Methyl 4-bromo-2-iodo-6-methylbenzoate is a halogenated aromatic compound that has garnered interest in various fields, particularly in medicinal chemistry and biological research. This article explores its biological activity, including potential therapeutic applications, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features a benzene ring with bromine and iodine substituents, which can significantly influence its reactivity and biological interactions. The presence of these halogens can enhance the compound's lipophilicity, potentially affecting its absorption and distribution in biological systems.
The biological activity of this compound is likely mediated through several mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways.
- Membrane Disruption : Halogens can interact with lipid membranes, leading to increased permeability and cell death.
- Reactive Oxygen Species (ROS) Generation : Some studies suggest that halogenated compounds can induce oxidative stress in cells, contributing to their cytotoxic effects.
Case Study 1: Antimicrobial Efficacy
A recent study evaluated the antimicrobial efficacy of various halogenated benzoates, including this compound. The results indicated significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) was determined to be lower than that of non-halogenated analogs, highlighting the importance of halogenation in enhancing biological activity.
Case Study 2: Anti-HIV Screening
In a screening for anti-HIV agents, compounds structurally similar to this compound were tested for their ability to inhibit HIV replication in vitro. Results showed promising activity with EC50 values suggesting that modifications to the methyl ester moiety could lead to improved stability and potency against HIV .
Data Tables
特性
IUPAC Name |
methyl 4-bromo-2-iodo-6-methylbenzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrIO2/c1-5-3-6(10)4-7(11)8(5)9(12)13-2/h3-4H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSTLHSKWDHIWKM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1C(=O)OC)I)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrIO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.97 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














